- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitorsBioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111,
Cas no 913179-36-9 (5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole])
![5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] structure](https://de.kuujia.com/scimg/cas/913179-36-9x500.png)
913179-36-9 structure
Produktname:5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5'-Fluorospiro[cyclopropane-1,3'-indoline]
- 5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane]
- 5′-Fluoro-1′,2′-dihydrospiro[cyclopropane-1,3′-[3H]indole] (ACI)
- 5′-Fluorospiro[cyclopropane-1,3′-indoline]
- 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
- EN300-137158
- AKOS015853219
- 5`-FLUOROSPIRO[CYCLOPROPANE-1,3`-INDOLINE]
- SB66181
- 5'-Fluorospiro[cyclopropane-1 pound not3'-indoline]
- DTXSID20705383
- FS-2981
- 913179-36-9
- CS-0090836
- SCHEMBL16600350
-
- MDL: MFCD13195330
- Inchi: 1S/C10H10FN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2
- InChI-Schlüssel: HJFDQUZANMKTQT-UHFFFAOYSA-N
- Lächelt: FC1C=C2C(NCC32CC3)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 163.08000
- Monoisotopenmasse: 163.079727485g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 200
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 12Ų
- XLogP3: 2.3
Experimentelle Eigenschaften
- PSA: 12.03000
- LogP: 2.42080
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Sicherheitsinformationen
- Gefahrenhinweis: H315-H319-H335
- Lagerzustand:Keep in dark place,Inert atmosphere,Room temperature
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137158-0.5g |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 0.5g |
$959.0 | 2023-02-15 | ||
Enamine | EN300-137158-0.1g |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 0.1g |
$879.0 | 2023-02-15 | ||
Apollo Scientific | PC201371-250mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 250mg |
£822.00 | 2025-02-21 | |
Chemenu | CM133528-1g |
5'-fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 1g |
$324 | 2021-08-05 | |
Chemenu | CM133528-250mg |
5'-fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 250mg |
$149 | 2023-03-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188069-1g |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 95% | 1g |
¥2535.90 | 2023-09-02 | |
Matrix Scientific | 073731-500mg |
5'-Fluorospiro[cyclopropane-1,3'-indoline], 95+% |
913179-36-9 | 95+% | 500mg |
$445.00 | 2023-09-09 | |
Matrix Scientific | 073731-1g |
5'-Fluorospiro[cyclopropane-1,3'-indoline], 95+% |
913179-36-9 | 95+% | 1g |
$692.00 | 2023-09-09 | |
Enamine | EN300-137158-100mg |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
913179-36-9 | 100mg |
$351.0 | 2023-09-30 | ||
A2B Chem LLC | AD11915-1g |
5'-Fluorospiro[cyclopropane-1,3'-indoline] |
913179-36-9 | 95% | 1g |
$461.00 | 2024-07-18 |
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride ; 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
2.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
4.1 Reagents: Trifluoroacetic acid ; 60 °C
5.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
4.1 Reagents: Trifluoroacetic acid ; 60 °C
5.1 Reagents: Lithium aluminum hydride ; 0 °C
Referenz
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitorsBioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
3.1 Reagents: Trifluoroacetic acid ; 60 °C
4.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
3.1 Reagents: Trifluoroacetic acid ; 60 °C
4.1 Reagents: Lithium aluminum hydride ; 0 °C
Referenz
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitorsBioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ; 60 °C
2.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Lithium aluminum hydride ; 0 °C
Referenz
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitorsBioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
2.1 Reagents: Trifluoroacetic acid ; 60 °C
3.1 Reagents: Lithium aluminum hydride ; 0 °C
2.1 Reagents: Trifluoroacetic acid ; 60 °C
3.1 Reagents: Lithium aluminum hydride ; 0 °C
Referenz
- Arylaminoethyl carbamates as a novel series of potent and selective cathepsin S inhibitorsBioorganic & Medicinal Chemistry Letters, 2006, 16(19), 5107-5111,
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Raw materials
- 5-Fluoroisatin
- 2H-Indol-2-one, 5-fluoro-1,3-dihydro-1-[(4-methoxyphenyl)methyl]-
- 4-Methoxybenzylchloride
- 1,2-Dibromoethane
- 5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
- 1H-Indole-2,3-dione, 5-fluoro-1-[(4-methoxyphenyl)methyl]-
- Spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one, 5'-fluoro-1'-[(4-methoxyphenyl)methyl]-
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Preparation Products
5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] Verwandte Literatur
-
3. Caper tea
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
913179-36-9 (5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:913179-36-9)5'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]

Reinheit:99%/99%
Menge:500.0mg/1.0g
Preis ($):166.0/249.0